3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole
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Description
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazole family, which has been widely studied for its biological activities.
Scientific Research Applications
Antifungal Efficacy
Voriconazole, a derivative within the triazole class, demonstrates significant efficacy against Aspergillus species, leading to better responses and improved survival rates in patients with invasive aspergillosis compared to the standard therapy with amphotericin B. Its treatment is associated with fewer severe drug-related adverse events, highlighting its favorable safety profile (Herbrecht et al., 2002).
Pharmacokinetics and Safety
PC945, a novel antifungal triazole formulated for nebulized delivery, targets lung Aspergillus infections. It exhibits slow absorption from lungs and low systemic exposure, significantly reducing the potential for adverse side effects and drug interactions common with systemically delivered azoles. This formulation was well tolerated in both healthy subjects and those with mild asthma, underscoring its therapeutic potential and safety (Cass et al., 2020).
Clinical Applications
In clinical settings, voriconazole has shown suitability as an alternative to amphotericin B preparations for empirical antifungal therapy in patients with neutropenia and persistent fever. Its use led to fewer documented breakthrough fungal infections, with an overall success rate comparable to liposomal amphotericin B. This indicates its effectiveness in preventing invasive fungal infections among high-risk patient groups (Walsh et al., 2002).
Treatment of Fungal Endophthalmitis
Voriconazole and caspofungin, representing a new class of antifungals, the echinocandins, have been used successfully to treat endogenous fungal endophthalmitis. These agents achieve therapeutic intraocular levels and have demonstrated clinical activity against Candida endophthalmitis, offering a powerful addition to the existing treatment options for this challenging condition (Breit et al., 2005).
Interaction with Other Medications
Investigations into the interaction between voriconazole and other medications, such as digoxin, reveal that voriconazole does not significantly alter the steady-state pharmacokinetics of digoxin in healthy male volunteers. This finding is crucial for managing patients requiring concurrent treatments, indicating that voriconazole can be safely co-administered with digoxin without adjusting the dose for digoxin (Purkins et al., 2003).
properties
IUPAC Name |
5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-3-8-14(9-4-1)10-7-13-21-17-18-16(19-20-17)15-11-5-2-6-12-15/h1-12H,13H2,(H,18,19,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGRERZVOQEROK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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